
Phenylsulfonylacetone
Vue d'ensemble
Description
Phenylsulfonylacetone, also known as Benzenesulphonylacetone, is an active methylene compound . It has a linear formula of C6H5SO2CH2COCH3 . The CAS Number for Phenylsulfonylacetone is 5000-44-2 .
Synthesis Analysis
Phenylsulfonylacetone is used in the synthesis of 2,3,5-trisubstituted furans . It undergoes asymmetric reduction in the presence of fermenting bakers’ yeast to afford (S)- (+)-2-hydroxypropyl phenyl sulfone .Molecular Structure Analysis
The molecular formula of Phenylsulfonylacetone is C9H10O3S . It has an average mass of 198.239 Da and a monoisotopic mass of 198.035065 Da .Physical And Chemical Properties Analysis
Phenylsulfonylacetone has a molecular weight of 198.24 . It has a density of 1.228 g/cm3 . The melting point is 55-59 °C (lit.) . The boiling point is 371.7ºC at 760 mmHg .Applications De Recherche Scientifique
1. Sulfonation of Polymers for Fuel Cell Membranes
Phenylsulfonylacetone plays a role in the modification of polymers, such as polysulfones, through sulfophenylation. This process involves attaching pendant sulfonated phenyl groups via ketone links, which enhances the polymer's applicability in proton-exchange-membrane fuel cells. For instance, sulfophenylated polysulfones show promise due to their high proton conductivity, a critical factor in fuel cell performance (Lafitte, Karlsson, & Jannasch, 2002).
2. Synthesis of Coumarin Derivatives
Phenylsulfonylacetone is utilized in the synthesis of coumarin derivatives through the oxidative cyclization of phenyl propiolates with sulfinic acids. This reaction is noteworthy for its wide functional group tolerance, good yields, and high regioselectivity, achieved under metal-free conditions and initiated by visible light (Yang et al., 2015).
3. Facilitating Dearomatizing Cyclization
Phenylsulfonylacetone aids in the dearomatizing cyclization of tethered organolithiums onto aromatic rings, a process crucial for creating new ring structures like tetrahydrofuran. This method is significant for its high diastereoselectivity and the ability to remove the sulfonyl group from cyclized products either oxidatively or reductively. This technique has been used in synthesizing structural analogues of complex molecules like podophyllotoxin (Clayden, Kenworthy, & Helliwell, 2003).
4. Condensation Reactions with Aryl Aldehydes
In chemical synthesis, phenylsulfonylacetone undergoes condensation reactions with aryl aldehydes, leading to the formation of corresponding vinyl sulfones. This reaction displays trends where electron-deficient aryl aldehydes outperform electron-rich counterparts, indicating its potential in various synthetic applications (Forbes et al., 2015).
5. Synthesis of Difluoromethyl Alcohols
Phenylsulfonylacetone is involved in the nucleophilic difluoromethylation of carbonyl compounds, which includes both enolizable and non-enolizable aldehydes and ketones. This synthesis utilizes difluoromethyl phenyl sulfone, acting as a difluoromethyl anion equivalent, which is crucial in the preparation of difluoromethyl alcohols (Prakash et al., 2005).
Mécanisme D'action
- Phenylsulfonylacetone (also known as benzenesulfonylacetone) is an active methylene compound with the chemical formula C9H10O3S. Its molecular weight is 198.24 g/mol .
- Unfortunately, specific primary targets for phenylsulfonylacetone have not been widely reported. However, it’s essential to recognize that this compound’s mechanism of action remains less elucidated than other drugs .
- The exact interaction of phenylsulfonylacetone with its targets is not well-documented. However, it is believed to alter sodium permeability .
Target of Action
Mode of Action
Biochemical Pathways
Propriétés
IUPAC Name |
1-(benzenesulfonyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLGSNMIIPIRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352849 | |
| Record name | Phenylsulfonylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)propan-2-one | |
CAS RN |
5000-44-2 | |
| Record name | Phenylsulfonylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


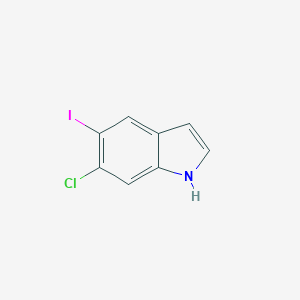
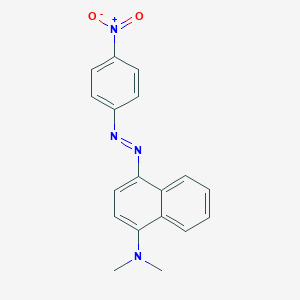
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
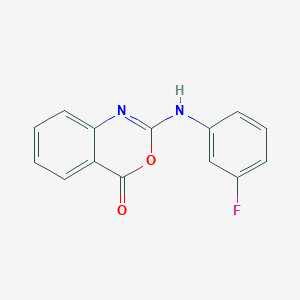

![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)
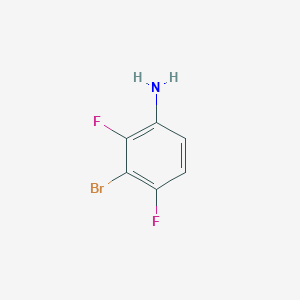
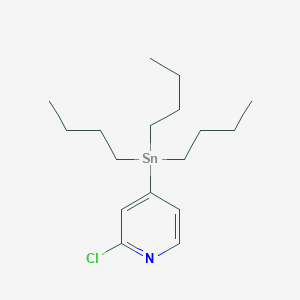
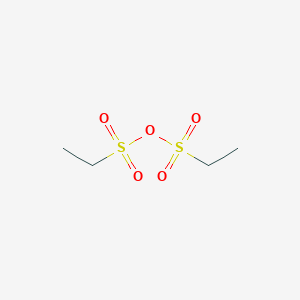
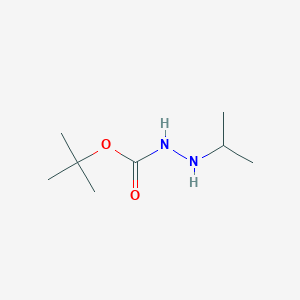
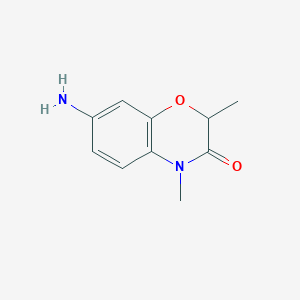
![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)

